Condensation Yield with Carboxylic Chlorides: N-Methoxy-N-methylacetamide Enables 51–87% Yield in β-Keto Weinreb Amide Synthesis
In a 2016 study, lithiated N-methoxy-N-methylacetamide underwent condensation with various carboxylic chlorides to yield β-keto Weinreb amides in 51–87% yield. This synthetic route, described as 'seemingly obvious yet unprecedented,' provides direct access to β-keto Weinreb amide intermediates without requiring pre-functionalized starting materials [1]. In contrast, standard ester-based routes to β-keto compounds (e.g., Claisen condensation of ethyl acetate) typically yield symmetric products and require subsequent functional group interconversion to install the Weinreb amide moiety.
| Evidence Dimension | Synthetic yield in β-keto Weinreb amide preparation |
|---|---|
| Target Compound Data | 51–87% isolated yield across multiple carboxylic chloride substrates |
| Comparator Or Baseline | Alternative route via ester/amide exchange: requires two-step sequence (β-keto ester formation followed by amidation); typical overall yields not reported but adds an additional synthetic step |
| Quantified Difference | 51–87% direct yield vs. multi-step sequence with cumulative yield loss |
| Conditions | Condensation of lithiated N-methoxy-N-methylacetamide with carboxylic chlorides |
Why This Matters
A direct 51–87% yield for β-keto Weinreb amide formation eliminates an entire synthetic step compared to ester-based alternatives, reducing both time and cumulative yield loss in multi-step campaigns.
- [1] Diehl, J.; Brueckner, R. Synthesis of Enantiomerically Pure β-Hydroxy Ketones via β-Keto Weinreb Amides by a Condensation/Asymmetric-Hydrogenation/Acylation Sequence. Eur. J. Org. Chem. 2017, 278–286. View Source
